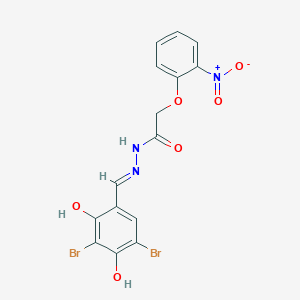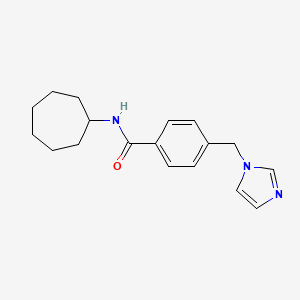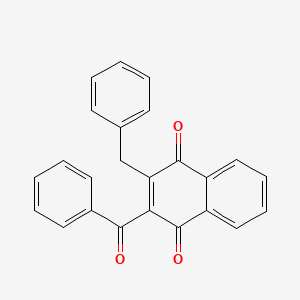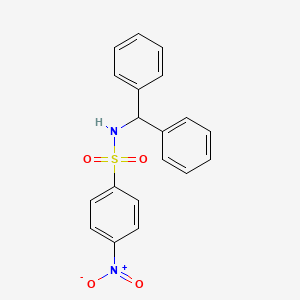
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBD, is a synthetic compound that has received attention from the scientific community due to its potential therapeutic applications. DBD is a hydrazone derivative that has been synthesized through a simple and efficient method. This compound has shown promising results in various scientific studies, which have highlighted its potential as a therapeutic agent.
作用机制
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to possess antimicrobial properties, which can help to prevent the growth of bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
The advantages of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments include its simple synthesis method and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound.
未来方向
There are several future directions for the study of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One future direction is to continue to study the potential therapeutic applications of this compound. This includes studying its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another future direction is to study the mechanism of action of this compound in more detail. This can help to better understand how this compound exerts its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration of this compound.
合成方法
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been synthesized through a simple and efficient method. The synthesis involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-nitrophenoxyacetic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out at room temperature, and the resulting product is purified through recrystallization.
科学研究应用
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N3O6/c16-9-5-8(14(22)13(17)15(9)23)6-18-19-12(21)7-26-11-4-2-1-3-10(11)20(24)25/h1-6,22-23H,7H2,(H,19,21)/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSHKAHDQNUTED-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)
![N-(1-{1-[2-(4-fluorophenyl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6006080.png)


![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6006120.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6006138.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6006151.png)
![N-(1-{1-[2-(2-methoxyphenoxy)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6006171.png)